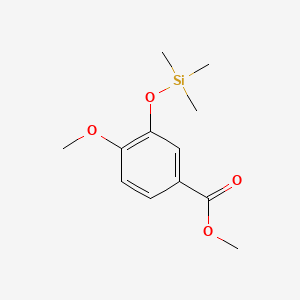![molecular formula C12H16Cl2N4O2S B13816471 2-[4-Methyl-3-[(2-methyl-4-nitrosopyrimidin-5-yl)methyl]-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride](/img/structure/B13816471.png)
2-[4-Methyl-3-[(2-methyl-4-nitrosopyrimidin-5-yl)methyl]-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxythiamine Hydrochloride is a thiamine antimetabolite, known for its role as a transketolase inhibitor. It is chemically described as 5-(2-Hydroxyethyl)-3-(4-hydroxy-2-methyl-5-pyrimidinylmethyl)-4-methylthiazolium chloride hydrochloride . This compound is primarily used in scientific research due to its ability to inhibit thiamine-dependent enzymes, making it a valuable tool in studying metabolic pathways and cancer mechanisms .
Métodos De Preparación
Oxythiamine Hydrochloride can be synthesized through various methods. One efficient method involves refluxing the substrate with 5N hydrochloric acid for six hours, yielding the compound in approximately 80% . This method ensures the production of Oxythiamine Hydrochloride with minimal contamination from thiamine. Industrial production methods typically involve similar synthetic routes but are scaled up to meet research and commercial demands .
Análisis De Reacciones Químicas
Oxythiamine Hydrochloride undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are less common for Oxythiamine Hydrochloride due to its stable structure.
Substitution Reactions: These are more prevalent, especially in the presence of strong acids or bases.
Common Reagents and Conditions: Hydrochloric acid is frequently used in the synthesis and reactions involving Oxythiamine Hydrochloride.
Major Products: The primary product of these reactions is Oxythiamine Pyrophosphate, a potent transketolase inhibitor.
Aplicaciones Científicas De Investigación
Oxythiamine Hydrochloride has a wide range of applications in scientific research:
Medicine: Employed to study anti-metastatic mechanisms, particularly those involving metalloproteinases.
Industry: Utilized in the synthesis of various thiamine derivatives and analogs for research purposes.
Mecanismo De Acción
Oxythiamine Hydrochloride exerts its effects by inhibiting transketolase, an enzyme that controls the nonoxidative branch of the pentose phosphate pathway . This inhibition disrupts the synthesis of ribose, a crucial component for RNA and DNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s molecular targets include transketolase and other thiamine-dependent enzymes, making it a valuable tool in cancer research .
Comparación Con Compuestos Similares
Oxythiamine Hydrochloride is unique among thiamine antimetabolites due to its potent transketolase inhibition. Similar compounds include:
Amprolium: Used in the treatment of coccidiosis.
Pyrithiamine: Extensively studied as a cytostatic agent in cancer and fungal infection treatments.
3-Deazathiamine: Another thiamine antimetabolite with similar inhibitory effects on thiamine-dependent enzymes.
These compounds share a common mechanism of action but differ in their specific applications and potency, highlighting the unique properties of Oxythiamine Hydrochloride in scientific research .
Propiedades
Fórmula molecular |
C12H16Cl2N4O2S |
|---|---|
Peso molecular |
351.3 g/mol |
Nombre IUPAC |
2-[4-methyl-3-[(2-methyl-4-nitrosopyrimidin-5-yl)methyl]-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride |
InChI |
InChI=1S/C12H15N4O2S.2ClH/c1-8-11(3-4-17)19-7-16(8)6-10-5-13-9(2)14-12(10)15-18;;/h5,7,17H,3-4,6H2,1-2H3;2*1H/q+1;;/p-1 |
Clave InChI |
BNURZUBKXXZBQE-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N=O)C)CCO.Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(2-Chloroacetyl)-methylamino]-2-methylpropanoic acid](/img/structure/B13816425.png)


![(4S)-3-[3-(3-aminophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B13816435.png)



![(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid](/img/structure/B13816443.png)


